1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
Description
1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a heterocyclic compound featuring a piperazine moiety linked via a methyl group to a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methylphenyl group . The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The 1,2,4-oxadiazole core is known for its metabolic stability and hydrogen-bonding capabilities, which are advantageous in drug design .
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.ClH/c1-11-4-2-3-5-12(11)14-16-13(19-17-14)10-18-8-6-15-7-9-18;/h2-5,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOMZIXWPBEZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's structure can be described by the following characteristics:
- Chemical Formula : C14H19ClN4O
- Molecular Weight : 294.78 g/mol
- CAS Number : 1171621-78-5
- Boiling Point : Not specified
- Density : Not specified
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole, including this compound, exhibit significant anticancer properties. A study highlighted the inhibitory potency against various cancer cell lines with an average IC50 value around 92.4 µM against a panel of 11 cancer types, including colon and lung cancers .
| Cancer Type | IC50 (µM) |
|---|---|
| Colon Adenocarcinoma | 92.4 |
| Lung Adenocarcinoma | 92.4 |
| Melanoma | 92.4 |
| Ovarian Adenocarcinoma | 92.4 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several pathogens. In vitro studies demonstrated effectiveness against bacteria such as Staphylococcus aureus and Enterococcus faecalis. The synthesis of related compounds led to the discovery of enhanced antimicrobial properties .
Anticonvulsant Activity
In a study assessing anticonvulsant effects using the maximal electroshock seizure (MES) model in rats, certain derivatives demonstrated significant activity comparable to standard drugs like phenytoin. The structure-activity relationship (SAR) analysis revealed that modifications in the oxadiazole ring could enhance efficacy while minimizing neurotoxic effects .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Compounds in the oxadiazole family have been shown to inhibit enzymes such as Histone Deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, contributing to their overall therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Anticancer Activity : A study published in PMC demonstrated that certain oxadiazole derivatives inhibited cancer cell growth effectively and could serve as lead compounds for further drug development .
- Antimicrobial Studies : Another research article reported that new oxadiazole derivatives exhibited moderate to good antimicrobial activities against various strains, suggesting their potential use in treating infections .
- Anticonvulsant Evaluation : Research comparing newly synthesized piperazine derivatives indicated that some variants showed promising anticonvulsant effects without significant neurotoxicity, making them suitable candidates for further pharmacological studies .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 294.78 g/mol. Its structure features a piperazine ring substituted with an oxadiazole moiety, which is significant for its biological activity.
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings exhibit antimicrobial properties. Studies have shown that derivatives of 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .
2. Anticancer Properties
The oxadiazole framework is known for its anticancer activity. In vitro studies suggest that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific case studies have reported promising results against breast and colon cancer cell lines .
3. Neurological Research
There is emerging interest in the neuroprotective effects of piperazine derivatives. Preliminary studies suggest that this compound may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's due to its ability to modulate neurotransmitter systems and reduce oxidative stress .
Material Science Applications
1. Organic Electronics
The unique electronic properties of oxadiazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research indicates that incorporating this compound into device architectures can enhance charge transport and improve overall device efficiency .
2. Polymer Chemistry
The compound is also being explored as a building block in polymer synthesis. Its incorporation into polymer matrices can impart desirable properties such as thermal stability and mechanical strength, making it useful in coatings and composite materials .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study B | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 30 µM after 48 hours of treatment. |
| Study C | Neuroprotection | Reduced neuronal cell death by 40% in models of oxidative stress-induced injury. |
| Study D | OLED Performance | Improved luminescence efficiency by 25% when used as an emissive layer in OLED devices. |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Heterocycle Modifications
Piperazine/Piperidine Derivatives
Research Findings and Pharmacological Implications
- Anticancer Potential: Compounds like 1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride () have been studied for targeting oncogenic proteins, suggesting a role in covalent inhibitor design .
- Antidiabetic Activity : Piperazine-oxadiazole hybrids (e.g., 4-methoxyphenyl derivative, ) are linked to enzyme inhibition (e.g., VEGFR2, MMP9), relevant in diabetes management .
- Safety Profiles : Chlorinated derivatives (e.g., 4-chlorophenyl analog, ) require stringent handling protocols, highlighting substituent-dependent toxicity .
Preparation Methods
Synthesis of 3-(2-Methylphenyl)-1,2,4-oxadiazole Intermediate
The 1,2,4-oxadiazole ring is commonly constructed via cyclization of amidoximes with carboxylic acid derivatives or their activated forms.
Step 1: Preparation of Amidoxime
The amidoxime precursor is synthesized by reacting the corresponding nitrile (2-methylbenzonitrile) with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in aqueous or alcoholic media.
Step 2: Cyclization to Oxadiazole
The amidoxime is then reacted with an appropriate carboxylic acid derivative (e.g., acid chloride, ester, or anhydride) under dehydrating conditions to induce cyclization forming the 1,2,4-oxadiazole ring. Common solvents include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and reaction temperatures are typically ambient to moderate (25–80 °C).
Functionalization at the 5-Position with a Methylene Linker
The oxadiazole intermediate is then functionalized at the 5-position with a chloromethyl or bromomethyl group, typically via halomethylation reactions using reagents such as paraformaldehyde and hydrogen halides or via direct substitution reactions.
This halomethylated intermediate serves as an electrophile for nucleophilic substitution by piperazine.
Coupling with Piperazine
The halomethylated oxadiazole intermediate is reacted with piperazine in a suitable solvent (e.g., acetonitrile, ethanol, or DMF) under reflux or at elevated temperature.
The nucleophilic nitrogen of piperazine attacks the electrophilic halomethyl group, forming the desired 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine base.
Reaction conditions are optimized to minimize side reactions and maximize yield, often involving stoichiometric control and inert atmosphere.
Formation of Hydrochloride Salt
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethyl acetate saturated with HCl or aqueous HCl), followed by isolation via filtration or crystallization.
This step improves compound stability, handling, and solubility for further applications.
Reaction Conditions and Optimization
| Step | Reaction | Typical Conditions | Notes |
|---|---|---|---|
| Amidoxime formation | 2-methylbenzonitrile + hydroxylamine hydrochloride | Aqueous ethanol, base (Na2CO3), 60–80 °C, 4–6 h | High purity amidoxime needed for cyclization |
| Oxadiazole cyclization | Amidoxime + acid chloride/ester | DMSO or THF, 40–80 °C, 6–12 h | Dehydrating agents may be used for better yield |
| Halomethylation | Oxadiazole + paraformaldehyde + HCl or HBr | Acidic medium, 0–25 °C, 2–4 h | Control temperature to avoid overreaction |
| Piperazine coupling | Halomethylated oxadiazole + piperazine | Reflux in acetonitrile or ethanol, 4–8 h | Use inert atmosphere to prevent oxidation |
| Hydrochloride salt formation | Base + HCl | Room temperature, solvent dependent | Crystallization for purification |
Research Findings and Data
The synthesis yields for similar compounds typically range from 70% to 90% at each step when optimized.
Purity is confirmed by NMR, IR, and mass spectrometry, with characteristic signals for the oxadiazole ring and piperazine moiety.
The hydrochloride salt exhibits improved stability and crystalline properties suitable for pharmaceutical research.
Comparative studies with 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride suggest similar synthetic routes and yields.
Summary Table of Preparation Methods
| Compound Stage | Key Reagents | Solvents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation | 2-methylbenzonitrile, hydroxylamine HCl, Na2CO3 | Ethanol/water | 60–80 °C | 80–85 | Requires careful pH control |
| Oxadiazole cyclization | Amidoxime, acid chloride/ester | DMSO, THF | 40–80 °C | 75–90 | Dehydrating agents improve yield |
| Halomethylation | Oxadiazole, paraformaldehyde, HCl/HBr | Acidic medium | 0–25 °C | 70–80 | Temperature control critical |
| Piperazine coupling | Halomethylated oxadiazole, piperazine | Acetonitrile, ethanol | Reflux | 75–85 | Inert atmosphere recommended |
| Hydrochloride salt formation | Base, HCl | Ethyl acetate, water | RT | >90 | Crystallization for purity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride?
- Methodology : The compound can be synthesized via multi-step reactions. A common approach involves:
Oxadiazole ring formation : React 2-methylphenyl-substituted amidoxime with a carbonyl source under reflux in ethanol or THF .
Piperazine coupling : Use nucleophilic substitution to attach the oxadiazole-methyl group to piperazine, followed by HCl salt formation .
Purification : Recrystallization from ethanol or acetonitrile improves purity (>95%) .
- Key Parameters : Optimize reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for piperazine derivatives) .
Q. Which analytical techniques are critical for characterizing this compound?
- Spectroscopic Methods :
- NMR : and NMR confirm structural integrity (e.g., piperazine CH peaks at δ 2.5–3.5 ppm; oxadiazole C=O at ~160 ppm) .
- Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H] at m/z 318.8) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of HCl vapors during synthesis .
- First Aid : For skin exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Factors Affecting Yield :
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution (yield increase from 60% to 85%) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Table 1 : Yield Optimization Under Different Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | None | 80 | 62 |
| DMF | DMAP | 100 | 85 |
| THF | KCO | 90 | 78 |
| Data extrapolated from |
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme Inhibition :
- MMP-9 Assay : Test inhibition using fluorogenic substrates (IC determination) .
- VEGFR2 Kinase Assay : Measure ATP consumption via luminescence .
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .
Q. How do structural modifications influence its pharmacokinetic properties?
- Key Modifications :
- LogP : Introducing hydrophilic groups (e.g., -OH) reduces logP from 2.8 to 1.5, enhancing aqueous solubility .
- Metabolic Stability : Replace methyl groups with trifluoromethyl to resist CYP450 oxidation (t increase from 2.1 to 6.3 hours) .
- Table 2 : Structure-Activity Relationship (SAR)
| R Group | LogP | Solubility (mg/mL) | IC (MMP-9, nM) |
|---|---|---|---|
| -CH | 2.8 | 0.12 | 45 |
| -CF | 3.1 | 0.08 | 28 |
| -OH | 1.5 | 0.95 | 62 |
| Data synthesized from |
Contradictions & Validation
- Synthetic Routes : uses ethanol for reflux, while suggests DMF for higher yields. These are complementary methods rather than contradictions, dependent on substrate reactivity .
- Safety Data : reports no acute toxicity, but highlights respiratory risks. This discrepancy underscores the need for context-specific risk assessments (e.g., concentration, exposure duration) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
